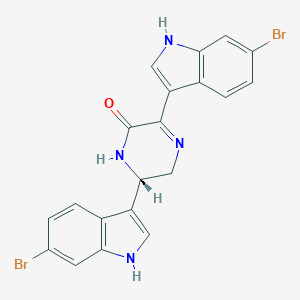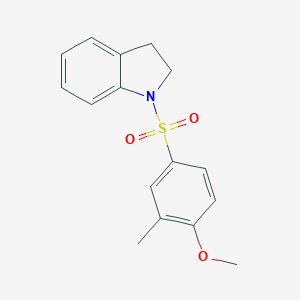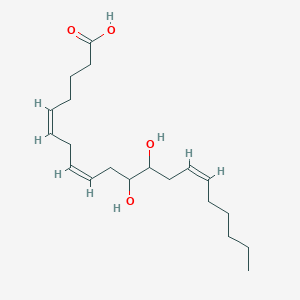![molecular formula C19H30N2O5S B223288 Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. TAK-659 has been studied for its potential use in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cells, which are dependent on BCR signaling for their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. This has potential therapeutic implications for B-cell malignancies such as CLL and NHL.
実験室実験の利点と制限
One advantage of Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate is its selectivity for BTK, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in all patients with B-cell malignancies, as some tumors may have alternative signaling pathways that bypass BTK.
将来の方向性
For research on Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate include studying its efficacy in clinical trials for the treatment of B-cell malignancies, as well as investigating its potential use in combination with other therapies. Additionally, further research is needed to understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to therapy.
合成法
The synthesis of Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves several steps, including the reaction of 3-tert-butyl-4-ethoxyaniline with p-toluenesulfonyl chloride to form 3-tert-butyl-4-ethoxyphenylsulfonyl chloride. This compound is then reacted with piperazine and ethyl chloroformate to form this compound.
科学的研究の応用
Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been studied extensively in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in mouse models of CLL and NHL.
特性
分子式 |
C19H30N2O5S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
ethyl 4-(3-tert-butyl-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O5S/c1-6-25-17-9-8-15(14-16(17)19(3,4)5)27(23,24)21-12-10-20(11-13-21)18(22)26-7-2/h8-9,14H,6-7,10-13H2,1-5H3 |
InChIキー |
WPVTUCPCRXRDOI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C(C)(C)C |
正規SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)











